molecular formula C22H14Cl2N2O B11561401 N'-[(E)-anthracen-9-ylmethylidene]-2,4-dichlorobenzohydrazide

N'-[(E)-anthracen-9-ylmethylidene]-2,4-dichlorobenzohydrazide

Cat. No.: B11561401
M. Wt: 393.3 g/mol
InChI Key: FAELPIWUFCBGQO-DHRITJCHSA-N
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Description

N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2,4-DICHLOROBENZOHYDRAZIDE is a Schiff base hydrazone compound. Schiff bases are a class of compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features an anthracene moiety, which is known for its photophysical properties, and a dichlorobenzohydrazide group, which contributes to its chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2,4-DICHLOROBENZOHYDRAZIDE typically involves the condensation reaction between anthracene-9-carbaldehyde and 2,4-dichlorobenzohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2,4-DICHLOROBENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The dichlorobenzene moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms.

Major Products

    Oxidation: Anthracene-9-carboxylic acid derivatives.

    Reduction: Anthracene-9-methylamine derivatives.

    Substitution: Various substituted benzohydrazides depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2,4-DICHLOROBENZOHYDRAZIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2,4-DICHLOROBENZOHYDRAZIDE involves its ability to form stable complexes with metal ions. This interaction can inhibit the activity of certain enzymes by blocking their active sites. Additionally, the compound’s photophysical properties allow it to interact with light, making it useful in applications such as fluorescence sensing and photodynamic therapy .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
  • N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE

Uniqueness

N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2,4-DICHLOROBENZOHYDRAZIDE is unique due to the presence of the anthracene moiety, which imparts distinct photophysical properties. This makes it particularly useful in applications requiring fluorescence or other light-based interactions. Additionally, the dichlorobenzene group enhances its reactivity and potential for forming various derivatives .

Properties

Molecular Formula

C22H14Cl2N2O

Molecular Weight

393.3 g/mol

IUPAC Name

N-[(E)-anthracen-9-ylmethylideneamino]-2,4-dichlorobenzamide

InChI

InChI=1S/C22H14Cl2N2O/c23-16-9-10-19(21(24)12-16)22(27)26-25-13-20-17-7-3-1-5-14(17)11-15-6-2-4-8-18(15)20/h1-13H,(H,26,27)/b25-13+

InChI Key

FAELPIWUFCBGQO-DHRITJCHSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC(=O)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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